molecular formula C24H23ClN2O5 B5109066 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate

1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate

Cat. No. B5109066
M. Wt: 454.9 g/mol
InChI Key: QUQSENFHUCMSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative, which means it has a piperazine ring in its structure. The compound is also known as 3C-NBOMe, and it has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves its binding to the 5-HT2A receptor. The binding of the compound to the receptor leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate are largely attributed to its agonistic activity at the 5-HT2A receptor. The compound has been found to induce various effects such as hallucinations, altered perception, and changes in mood.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the physiological effects of the receptor. However, the compound also has limitations, including its potential toxicity and the need for caution when handling and administering it.

Future Directions

There are several potential future directions for research involving 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate. One area of research could focus on the development of novel compounds that have similar or improved activity at the 5-HT2A receptor. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders. Finally, research could also focus on the development of new methods for synthesizing the compound in a more efficient and cost-effective manner.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves the reaction of 3-chlorobenzoic acid with 1-naphthylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with oxalic acid.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been found to act as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception.

properties

IUPAC Name

(3-chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O.C2H2O4/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSENFHUCMSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid

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